

comparative study of the crystal structure of tribromobenzene isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2,3-Tribromobenzene*

Cat. No.: *B042115*

[Get Quote](#)

A Comparative Crystallographic Analysis of Tribromobenzene Isomers

An objective guide for researchers and drug development professionals on the distinct crystal structures of 1,2,3-, 1,2,4-, and 1,3,5-tribromobenzene, supported by experimental data.

The three isomers of tribromobenzene ($C_6H_3Br_3$), namely **1,2,3-tribromobenzene** (123TBB), 1,2,4-tribromobenzene (124TBB), and 1,3,5-tribromobenzene (135TBB), exhibit significant differences in their crystal packing and intermolecular interactions, which in turn influence their physical properties such as melting points.^{[1][2][3]} A comprehensive understanding of their solid-state structures is crucial for applications in materials science and drug design, where crystal engineering plays a pivotal role. This guide provides a comparative overview of their crystal structures based on single-crystal X-ray diffraction studies.

Quantitative Crystallographic Data

The crystallographic data for the three isomers of tribromobenzene, as determined by X-ray diffraction at 100 K, are summarized in the table below.^{[1][2]} These differences in crystal systems, space groups, and unit cell parameters directly reflect the variations in molecular symmetry and packing preferences among the isomers.^{[1][2][4]}

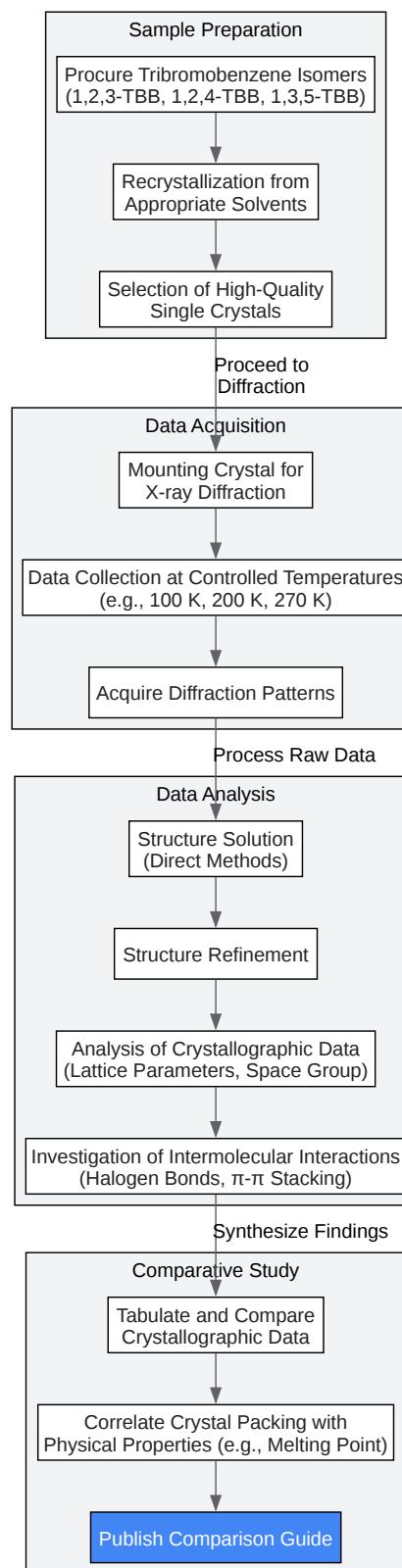
Parameter	1,2,3-Tribromobenzene (123TBB)	1,2,4-Tribromobenzene (124TBB)	1,3,5-Tribromobenzene (135TBB)
Chemical Formula	<chem>C6H3Br3</chem>	<chem>C6H3Br3</chem>	<chem>C6H3Br3</chem>
Molecular Weight	314.80 g/mol	314.80 g/mol	314.80 g/mol
Crystal System	Monoclinic	Monoclinic	Orthorhombic
Space Group	P2 ₁ /n	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁
a (Å)	12.7973 (5)	29.313 (2)	4.00341 (11)
b (Å)	8.2623 (3)	78.645 (4)	13.4119 (3)
c (Å)	15.4666 (6)	3.9320 (2)	14.0916 (4)
α (°)	90	90	90
β (°)	90.783 (3)	90.132 (5)	90
γ (°)	90	90	90
Volume (Å ³)	1633.92 (11)	906.60 (12)	756.41 (3)
Z	8	4	4
Calculated Density (g/cm ³)	2.565	2.308	2.771

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

1. Crystal Growth: Single crystals of the tribromobenzene isomers were grown from different solvents.[1][2][4]
 - 1,2,3-TBB and 1,2,4-TBB: The best crystals were obtained by the slow evaporation of ethanol solutions at room temperature.[1][4]
 - 1,3,5-TBB: High-quality crystals were grown from a tetrachloromethane solution.[1][4]

2. X-ray Diffraction Data Collection:


- Crystal Mounting: Suitable single crystals were selected under a polarizing microscope and sealed in thin-walled glass capillaries.[1][4]
- Instrumentation: A single-crystal Xcalibur Eos CCD diffractometer equipped with graphite-monochromated Mo K α radiation was used for data collection.[1][4]
- Temperature Control: The samples were cooled using a stream of nitrogen gas with an Oxford Cryosystems attachment, and data were collected at 100 K, 200 K, and 270 K.[1][2][4]
- Data Collection Strategy: The diffraction data were collected using the ω -scan technique.[4]

3. Structure Solution and Refinement:

- Data Reduction: The collected data were processed using the CrysAlisPro software, which accounted for Lorentz, polarization, and analytical sample absorption effects.[2]
- Structure Solution: The crystal structures were solved by direct methods using the SHELX software.[2]
- Refinement: The structures were refined, and for non-centrosymmetric 124TBB and 135TBB, they were refined as inversion twins. Hydrogen atom positions were located in difference Fourier maps and refined using a riding model.[2]

Logical Workflow for Comparative Crystallographic Study

The following diagram illustrates the logical workflow involved in the comparative study of the crystal structures of tribromobenzene isomers.

[Click to download full resolution via product page](#)

Workflow for comparative crystallographic analysis.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions. In the tribromobenzene isomers, halogen bonds (Br···Br), bromine-pi (Br···C), and bromine-hydrogen (Br···H) interactions are prominent.[1][2][3]

- 1,2,3-TBB and 1,2,4-TBB: At 270 K, intermolecular Br···Br bonds are observed in these two isomers.[2] The molecular dimensions indicate some steric hindrance between adjacent bromine and hydrogen substituents.[1][4]
- 1,3,5-TBB: This highly symmetric molecule exhibits a different packing preference, which contributes to its significantly higher melting point (396.0 K) compared to 123TBB (361.0 K) and 124TBB (317.7 K).[1][4]
- Layered Structures: The crystals of all three isomers can be described as being built of layers of tribromobenzene molecules. The distance between parallel aromatic rings is approximately 3.5 Å in 123TBB and 135TBB, and about 3.6 Å in 124TBB at 100 K.[1]

In conclusion, the isomeric substitution pattern in tribromobenzenes has a profound effect on their crystal structures, leading to distinct packing arrangements and intermolecular interaction motifs. This detailed crystallographic comparison provides valuable insights for researchers in the fields of crystal engineering, materials science, and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Properties and interactions – melting point of tribromobenzene isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Properties and interactions – melting point of tribromobenzene isomers | Uczelnia Badawcza EN [uczelniabadawcza.amu.edu.pl]

- 4. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [comparative study of the crystal structure of tribromobenzene isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042115#comparative-study-of-the-crystal-structure-of-tribromobenzene-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com